molecular formula C6H5ClFN B146274 4-Chloro-3-fluoroaniline CAS No. 367-22-6

4-Chloro-3-fluoroaniline

Cat. No.: B146274
CAS No.: 367-22-6
M. Wt: 145.56 g/mol
InChI Key: ACMJJQYSPUPMPN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoroaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert nitro derivatives back to amines.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as iron powder and hydrochloric acid (HCl) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted anilines depending on the reagents used.

Properties

IUPAC Name

4-chloro-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMJJQYSPUPMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190139
Record name 4-Chloro-3-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367-22-6
Record name 4-Chloro-3-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=367-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-fluoroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-fluoroaniline
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Synthesis routes and methods

Procedure details

To a solution of 96 ml of 3-fluoroaniline in 1000 ml of dichloromethane, 147 g of N-chlorosuccinimide was added at 0° C. and stirred for 12 hours at room temperature. Water was added to the reaction solution which then was extracted with chloroform. The extract was washed with saturated brine, dried on anhydrous sodium sulfate and distilled. The residue was separated and purified on silica gel column chromatography (hexane/ethyl acetate=5/1) to provide 21 g of the title compound as a yellow solid.
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
147 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What are the main applications of 4-chloro-3-fluoroaniline in chemical synthesis?

A1: this compound serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals. One notable application is its use in synthesizing methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate []. This indole derivative acts as a key intermediate in the multi-step synthesis of phosphoindole inhibitors, a class of compounds investigated for their potential as HIV non-nucleoside reverse transcriptase (NNRTI) inhibitors [].

Q2: Can you elaborate on the advantages of using this compound in the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate as described in the research?

A2: The research highlights several advantages of using this compound as the starting material for this synthesis []:

    Q3: What spectroscopic techniques are useful for studying this compound?

    A3: Resonant two-photon ionization (R2PI) and mass-analyzed threshold ionization (MATI) spectroscopy have been successfully employed to study the electronic and vibrational characteristics of this compound []. These techniques provide valuable insights into the molecule's energy levels and structural properties.

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